7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one
Description
This compound is a brominated spirocyclic ketone characterized by a fused indene-naphthalenone system. Its spiro architecture at the indene-naphthalenone junction creates unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry . The bromine substituent at the 7'-position enhances reactivity in cross-coupling reactions, while the ketone group enables nucleophilic additions or reductions .
Properties
Molecular Formula |
C18H15BrO |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
7'-bromospiro[1,3-dihydroindene-2,2'-3,4-dihydronaphthalene]-1'-one |
InChI |
InChI=1S/C18H15BrO/c19-15-6-5-12-7-8-18(17(20)16(12)9-15)10-13-3-1-2-4-14(13)11-18/h1-6,9H,7-8,10-11H2 |
InChI Key |
XOVKLYCYIMBNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3C2)C(=O)C4=C1C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one typically involves multiple steps, including bromination and cyclization reactions. One common synthetic route starts with the bromination of a suitable precursor, followed by a cyclization reaction to form the spiro linkage. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or aryl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alkanes or alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities or receptor interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism by which 7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Spirocyclic Brominated Derivatives
Key Differences :
Non-Spiro Brominated Tetralones
Key Differences :
Fluorinated and Halogenated Derivatives
Key Differences :
Positional Isomers and Functional Group Variants
Biological Activity
7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one is a complex organic compound characterized by its unique spiro structure and the presence of a bromine atom at the 7' position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.
Chemical Structure and Properties
The chemical formula of 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one is . Its structure is depicted below:
The biological activity of this compound largely stems from its ability to modulate receptor interactions and enzyme activities. It may exert effects through:
- Binding Interactions : The spiro structure allows for unique steric and electronic properties that facilitate binding to specific biological targets.
- Signal Transduction Modulation : It can influence pathways involved in cellular signaling and metabolic processes.
Pharmacological Potential
Research has indicated several pharmacological potentials for 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms such as oxidative stress and modulation of cell cycle regulators.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating GABAergic signaling pathways.
- Antimicrobial Properties : In vitro assays have shown that 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one exhibits antimicrobial activity against several bacterial strains.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Effects : In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of spiro compounds similar to 7'-Bromo demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
- Neuroprotection Study : Research conducted at a leading neuroscience institute indicated that the compound could protect neurons from glutamate-induced toxicity, highlighting its potential in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Structure | Moderate anticancer activity |
| 6-Bromo-3',4'-dihydro-1'H-spiro[indene-2,2'-naphthalen]-1(3H)-one | Structure | Limited neuroprotective effects |
| 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | Structure | Antimicrobial properties |
Synthesis and Industrial Applications
The synthesis of 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one typically involves bromination followed by cyclization reactions. The industrial production methods focus on optimizing yield and purity through continuous flow reactors and advanced purification techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
